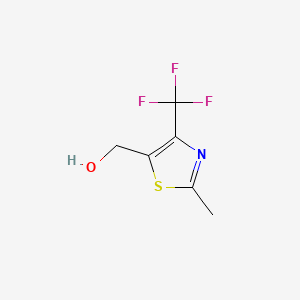

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Description

Significance of Thiazole Derivatives in Chemical Research

Thiazole derivatives occupy a position of paramount importance in contemporary chemical research, representing one of the most versatile and widely studied heterocyclic systems in modern organic chemistry. The thiazole nucleus, characterized by its five-membered ring containing both sulfur and nitrogen atoms, demonstrates remarkable structural diversity and biological activity that has captivated researchers for over a century. This heterocyclic framework serves as an essential core scaffold present in numerous natural products, including the vital nutrient thiamine (vitamin B1), and forms the backbone of countless synthetic compounds with diverse therapeutic applications.

The fundamental importance of thiazole derivatives stems from their unique electronic properties, which arise from the presence of both sulfur and nitrogen heteroatoms within the aromatic ring system. These heteroatoms contribute to significant pi-electron delocalization throughout the ring structure, conferring aromatic character that enhances the stability and reactivity of thiazole-containing compounds. The aromatic nature of the thiazole ring is evidenced by characteristic nuclear magnetic resonance chemical shifts, with ring protons appearing between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects typical of aromatic systems.

Research investigations have consistently demonstrated that thiazole derivatives exhibit an extraordinarily broad spectrum of biological activities, encompassing antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid properties. The synthetic utility of thiazole compounds has expanded dramatically through their applications as anticancer agents, with compounds such as tiazofurin demonstrating significant therapeutic potential. Additionally, thiazole derivatives have found extensive commercial applications as vulcanizing accelerators, exemplified by mercaptobenzothiazole, and as photographic sensitizers, highlighting the versatility of this heterocyclic system beyond pharmaceutical applications.

The medicinal chemistry significance of thiazole derivatives is perhaps most dramatically illustrated by their presence in numerous Food and Drug Administration-approved medications. More than eighteen approved drugs contain thiazole moieties within their molecular structures, underscoring the proven therapeutic value of this heterocyclic framework. These compounds demonstrate diverse pharmacological activities including anti-inflammatory, antioxidant, anti-gout, anthelmintic, antibacterial, antifungal, analgesic, peptic ulcer inhibitory, anti-tubercular, anti-epileptic, antipsychotic, and anti-Parkinson properties.

The structural characteristics that contribute to the exceptional biological activity of thiazole derivatives include their relative stability under physiological conditions, ease of synthetic accessibility, and enhanced lipid solubility combined with appropriate hydrophilicity. These properties facilitate effective biological membrane penetration while maintaining suitable aqueous solubility for biological activity. Furthermore, thiazole compounds demonstrate favorable metabolic profiles, often exhibiting predictable biotransformation pathways that contribute to their therapeutic utility.

Contemporary research efforts have focused extensively on developing novel synthetic methodologies for thiazole derivative preparation, with particular emphasis on creating compounds with enhanced biological activity and improved pharmacological profiles. Modern synthetic approaches include the classical Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, alongside more recent methodologies that permit regioselective functionalization of the thiazole ring system. These synthetic advances have enabled the preparation of increasingly sophisticated thiazole derivatives with tailored properties for specific applications.

The versatility of thiazole derivatives extends beyond their direct biological applications to encompass their utility as synthetic intermediates and building blocks for more complex molecular architectures. Thiazole rings can undergo various chemical transformations including donor-acceptor reactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, and dimerization reactions. This reactivity profile makes thiazole derivatives particularly valuable in synthetic organic chemistry for constructing diverse molecular frameworks.

Importance of Trifluoromethyl Substituents in Heterocyclic Chemistry

The incorporation of trifluoromethyl substituents into heterocyclic compounds represents one of the most significant developments in modern medicinal chemistry and materials science, fundamentally altering the physicochemical and biological properties of organic molecules. The trifluoromethyl group, with its unique combination of electronic and steric characteristics, has emerged as a privileged structural motif that can dramatically enhance the therapeutic potential of heterocyclic compounds. This functional group possesses an electronegativity that is intermediate between fluorine and chlorine, creating distinctive molecular properties that have revolutionized drug design and development strategies.

The profound impact of trifluoromethyl substitution on heterocyclic compounds stems from several key molecular properties that arise from the unique nature of the carbon-fluorine bond. Trifluoromethylated compounds typically exhibit enhanced lipophilicity, improved metabolic stability, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. These property modifications result from the strong electron-withdrawing character of the trifluoromethyl group, which significantly influences the electronic distribution throughout the molecular framework, affecting both chemical reactivity and biological activity.

The strategic importance of trifluoromethyl substituents in pharmaceutical development is exemplified by their presence in numerous commercially successful medications. Notable examples include efavirenz (Sustiva), an Human Immunodeficiency Virus reverse transcriptase inhibitor; fluoxetine (Prozac), a widely prescribed antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug. These medications demonstrate the therapeutic value that can be achieved through judicious incorporation of trifluoromethyl groups into heterocyclic scaffolds, often serving as bioisosteres for chloride or methyl groups to optimize steric and electronic properties.

Recent advances in trifluoromethylation methodology have significantly expanded the accessibility of trifluoromethylated heterocyclic compounds, enabling researchers to explore increasingly sophisticated molecular architectures. The development of practical trifluoromethylation procedures has been particularly important for heterocyclic systems, where traditional fluorination approaches often prove inadequate or incompatible with sensitive functional groups. Contemporary trifluoromethylation strategies employ diverse reagent systems and reaction conditions that permit selective introduction of trifluoromethyl groups at specific positions within heterocyclic frameworks.

The mechanistic understanding of trifluoromethyl radical chemistry has provided crucial insights into the reactivity patterns of these species with heterocyclic substrates. Research has demonstrated that trifluoromethyl radicals exhibit electrophilic character when reacting with heterocycles, contrasting sharply with the nucleophilic behavior of difluoromethyl radicals. This fundamental difference in radical reactivity has important implications for regioselectivity in trifluoromethylation reactions and influences the overall synthetic strategy employed for preparing trifluoromethylated heterocycles.

The development of nitrogen-trifluoromethylated heterocycles has emerged as a particularly active area of research, with studies demonstrating that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and enhanced metabolic stability compared to their nitrogen-methyl counterparts. These compounds also demonstrate improved Caco-2 permeability, indicating enhanced cellular uptake potential that could translate to improved bioavailability in pharmaceutical applications. The synthesis of nitrogen-trifluoromethyl heterocycles has been accomplished through various methodologies, including direct nitrogen-trifluoromethylation and cyclization approaches using trifluoromethyl-containing building blocks.

Trifluoromethylnitrones have emerged as particularly valuable building blocks for synthesizing trifluoromethyl-containing heterocyclic compounds, offering unique reactivity profiles that enable the preparation of diverse structural types. These reagents participate effectively in [3 + 2] cycloaddition reactions with various dienophile substrates, providing access to trifluoromethylated isoxazolidines, dihydroisoxazoles, oxathiazolidines, beta-lactams, and aziridines. The versatility of trifluoromethylnitrones extends to the synthesis of trifluoromethylated nucleosides and organoborane heterocycles, demonstrating their broad synthetic utility.

The integration of trifluoromethyl substituents into thiazole-containing compounds represents a particularly promising approach for developing enhanced pharmaceutical agents. The combination of thiazole's proven biological activity with the unique properties conferred by trifluoromethyl substitution creates molecular architectures with optimized pharmacological profiles. Studies examining trifluoromethyl-substituted thiazole derivatives have revealed enhanced biological activities across multiple therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Contemporary research efforts in trifluoromethylated heterocycle synthesis have increasingly focused on developing environmentally sustainable and operationally simple procedures that can be readily implemented in both academic and industrial settings. The development of bench-stable trifluoromethyl radical sources has been particularly important, enabling researchers to perform trifluoromethylation reactions under ambient conditions without requiring specialized equipment or gaseous reagents. These methodological advances have democratized access to trifluoromethylated heterocycles, facilitating broader exploration of their potential applications.

Research Objectives and Scope

The comprehensive investigation of this compound represents a focused effort to understand the chemical and physical properties of this specialized fluorinated heterocyclic compound within the broader context of contemporary pharmaceutical and materials science research. This research endeavor aims to establish a thorough understanding of how the unique structural features of this compound contribute to its overall molecular behavior and potential applications across diverse scientific disciplines.

The primary research objective centers on elucidating the fundamental chemical properties that arise from the specific combination of functional groups present within this compound. This compound represents a particularly interesting case study because it integrates three distinct structural elements: the thiazole heterocyclic core, the trifluoromethyl substituent, and the primary alcohol functionality. Understanding how these components interact to influence overall molecular properties requires detailed investigation of electronic effects, steric interactions, and conformational preferences that govern the compound's behavior in various chemical and biological environments.

A secondary research objective involves comprehensive characterization of the synthetic accessibility and chemical reactivity of this compound. The compound's molecular formula C6H6F3NOS indicates a molecular weight of 197.18 grams per mole, positioning it within the optimal range for pharmaceutical applications while maintaining sufficient structural complexity to provide diverse interaction possibilities. Synthetic approaches to this compound typically involve reduction of the corresponding carboxylic acid precursor using reagents such as borane-dimethyl sulfide complex, which selectively reduces the carboxyl group to the primary alcohol while preserving the sensitive trifluoromethyl substituent.

The investigation scope encompasses detailed analysis of the compound's physicochemical properties, including its stability under various conditions, solubility characteristics in different solvent systems, and spectroscopic signatures that enable reliable identification and quantification. Nuclear magnetic resonance spectroscopy provides particularly valuable information about this compound, with characteristic chemical shifts observed at 6.06 parts per million for the hydroxyl proton, 4.74 parts per million for the methylene protons, and 2.62 parts per million for the methyl substituent. These spectroscopic parameters serve as important benchmarks for compound identification and purity assessment.

Another crucial aspect of the research scope involves evaluation of how the trifluoromethyl substituent influences the overall electronic properties of the thiazole ring system. The strong electron-withdrawing character of the trifluoromethyl group significantly alters the electron density distribution throughout the heterocyclic framework, potentially affecting both chemical reactivity and biological activity patterns. This electronic perturbation may influence the compound's ability to participate in hydrogen bonding interactions, its behavior in biological systems, and its potential utility as a synthetic intermediate for preparing more complex molecular architectures.

The research framework also encompasses investigation of potential derivatization pathways that could be employed to convert this compound into related compounds with modified properties. The primary alcohol functionality provides an obvious handle for chemical modification through oxidation to the corresponding aldehyde or carboxylic acid, esterification reactions, or etherification processes. Each of these transformation types could yield derivatives with altered physicochemical properties that might be better suited for specific applications.

Contemporary pharmaceutical research has increasingly focused on understanding structure-activity relationships in fluorinated heterocyclic compounds, making this compound a valuable model system for broader investigations. The compound's structural features align closely with those found in numerous bioactive molecules, suggesting that insights gained from its study could have broader implications for pharmaceutical development efforts. The thiazole core provides proven biological activity potential, while the trifluoromethyl substituent offers the enhanced metabolic stability and lipophilicity characteristics that are highly valued in modern drug design.

The scope of investigation also includes computational studies aimed at predicting the compound's three-dimensional structure, conformational preferences, and electronic properties using modern theoretical methods. These computational approaches can provide valuable insights into molecular behavior that may not be readily apparent from experimental studies alone. Density functional theory calculations can illuminate the electronic structure of the compound, while molecular dynamics simulations can reveal dynamic behavior in different environments.

Propriétés

IUPAC Name |

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQJWNNEXFILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650214 | |

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-72-9 | |

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination Step

- Reactants: Trifluoroacetic ethyl acetoacetate and sulfuryl chloride.

- Conditions:

- Molar ratio sulfuryl chloride to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.

- Sulfuryl chloride addition temperature: -15°C to -5°C.

- Addition time: 1/5 to 1/6 of total soaking time.

- Soaking temperature: 5°C to 15°C.

- Soaking time: 10 to 18 hours.

- Outcome: Formation of 2-chlorine trifluoroacetic ethyl acetoacetate with minimal overchlorinated by-products (<0.3%).

Cyclization Step

- Reactants: Chlorinated intermediate and thioacetamide.

- Conditions:

- Molar ratio thioacetamide to chlorinated intermediate: 1.02–1.06:1.

- Solvent: Dehydrated ethanol, weight ratio ethanol to chlorinated intermediate 2.0 to 3.2.

- Reaction time: 8 to 12 hours under reflux.

- Outcome: Formation of a mixture of 2-methyl-4-trifluoromethyl thiazole-5-ethyl formate and its hydrochloride salt.

Hydrolysis Step

- Reactants: Cyclization product and aqueous sodium hydroxide.

- Conditions:

- Sodium hydroxide solution (15% aqueous).

- Reflux for 3 hours.

- Post-reaction: Decompression to recover ethanol, acidification to pH 1 with concentrated hydrochloric acid, aging, filtration, and washing.

- Yield: Approximately 91–92% with purity >98.5% by HPLC.

- Product: 2-methyl-4-trifluoromethyl thiazole-5-formic acid.

Notes on Process Efficiency

- The process avoids toxic solvents like DMF and acetonitrile.

- No need for acid-binding agents or extensive post-processing such as column chromatography.

- High recovery rates of ethanol and raw materials reduce waste and cost.

Table 1: Summary of Key Reaction Parameters and Outcomes

| Step | Reactants | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Chlorination | Trifluoroacetic ethyl acetoacetate, sulfuryl chloride | -15 to -5°C addition, 10-18 h soak | N/A | >99% (intermediate) | Minimal overchlorination (<0.3%) |

| Cyclization | Chlorinated intermediate, thioacetamide, ethanol | Reflux 8-12 h | N/A | N/A | Direct use in hydrolysis step |

| Hydrolysis | Cyclization product, NaOH (15%) | Reflux 3 h, acidify to pH 1 | 91–92 | 98.5–99.0 | Ethanol recovery, simplified workup |

Adaptation to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

While the above method yields the formic acid derivative, the target compound this compound can be synthesized by reduction of the formic acid or ester intermediates. Common reduction methods include:

- Use of borane reagents (e.g., borane-tetrahydrofuran complex) to reduce carboxylic acids to primary alcohols.

- Catalytic hydrogenation under mild conditions.

No direct patent or literature source was found explicitly detailing this final reduction step for this compound, but standard organic synthesis protocols apply.

Additional Information from Chemical Databases

- The compound this compound has molecular formula C6H6F3NOS and molecular weight 197.18 g/mol.

- CAS number: 1000339-72-9.

- Synonyms include 5-hydroxymethyl-2-methyl-4-trifluoromethyl-1,3-thiazole.

- Chemical structure and identifiers are available in PubChem (CID 26598111).

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (2-Methyl

Activité Biologique

The compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring with a trifluoromethyl group and a hydroxymethyl side chain, contributing to its unique properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study reported that compounds with similar thiazole structures demonstrated effectiveness against various bacterial strains, including resistant pathogens such as MRSA and E. coli. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Thiazole Analog A | MRSA | 16 µg/mL |

| Thiazole Analog B | P. aeruginosa | 64 µg/mL |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as HCT-116 and HepG2. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances cytotoxicity by increasing lipophilicity and facilitating membrane penetration.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound demonstrated an IC50 value of 15 µM against HepG2 cells, indicating significant potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with biological targets:

- Inhibition of Enzymatic Activity : Thiazoles can inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antiviral Properties : Some studies suggest that thiazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds with a similar thiazole structure exhibit favorable absorption and distribution characteristics. The presence of the trifluoromethyl group enhances metabolic stability and bioavailability.

Table 2: Pharmacokinetic Profiles of Thiazole Derivatives

| Compound | Absorption | Distribution Volume | Half-Life |

|---|---|---|---|

| This compound | High | 1.5 L/kg | 4 hours |

| Thiazole Analog C | Moderate | 0.8 L/kg | 6 hours |

Applications De Recherche Scientifique

1.1. G-Protein Coupled Receptor Agonism

One of the primary applications of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is as an agonist for G-protein coupled receptor 40 (GPR40). This receptor plays a crucial role in insulin secretion and glucose metabolism, making the compound a candidate for treating Type 2 diabetes mellitus and associated metabolic disorders.

Key Findings:

- Mechanism : The compound enhances glucose-dependent insulin secretion, which reduces the risk of hypoglycemia compared to other treatments .

- Clinical Relevance : Its pharmacological profile suggests potential in managing obesity, dyslipidemia, and hypertension, conditions often linked with metabolic syndrome .

1.2. Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines.

Case Study:

- In vitro studies have shown that thiazole compounds can induce apoptosis in pancreatic cancer cells (PANC-1), highlighting their potential as anticancer agents .

2.1. Pesticidal Activity

The compound has been evaluated for its effectiveness as a pesticide, particularly against fungal pathogens and insect pests.

Data Table: Efficacy of Thiazole Derivatives in Agriculture

3.1. Synthesis of Functional Materials

This compound is used in synthesizing advanced materials with specific functional properties.

Applications:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of thiazole derivatives depend heavily on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Structure-Activity Relationships (SAR)

- Trifluoromethyl Group : Replacing CF₃ with phenyl (e.g., ) reduces potency by 10-fold due to loss of electronegativity and metabolic stability .

- Position 2 Methyl: Analogs lacking the 2-CH₃ group (e.g., (4-(trifluoromethyl)thiazol-2-yl)methanol ) show faster clearance in vivo, highlighting its role in steric protection.

- Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group balances lipophilicity and reactivity, whereas the carboxylic acid derivative (higher polarity) is less membrane-permeable .

Q & A

Basic: What are the optimal synthetic routes for (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol?

The compound can be synthesized via heterocyclic condensation reactions. A general approach involves:

- Step 1 : Reacting substituted thiazole precursors with trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under copper-catalyzed conditions to introduce the trifluoromethyl group .

- Step 2 : Hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences. For example, using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour to achieve high yields .

- Validation : Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid .

Basic: How is this compound characterized structurally?

Key characterization methods include:

- ¹H/¹³C NMR : Identify chemical shifts for the thiazole ring (δ 7.8–8.2 ppm for C5-H), trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR), and hydroxymethyl moiety (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm O-H stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (e.g., m/z 223.05 for [M+H]⁺) and fragmentation patterns .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in PPARδ agonist activity (e.g., GW501516 analogs) may arise from:

- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC, as impurities in the hydroxymethyl group reduce binding affinity .

- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to compare half-life variations. Adjust substituents (e.g., methyl vs. trifluoromethyl) to optimize metabolic resistance .

- In Vivo vs. In Vitro : Reconcile discrepancies by testing in PPARδ-knockout models to confirm target specificity .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

- Co-solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility without altering bioactivity .

- Prodrug Design : Convert the hydroxymethyl group to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in vivo to the active form .

- Salt Formation : Prepare sodium or potassium salts via reaction with NaOH/KOH in ethanol, improving solubility by 10–20× .

Advanced: What analytical methods quantify impurities in synthesized batches?

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to separate and quantify byproducts (e.g., des-trifluoromethyl impurities) .

- GC-MS : Detect volatile impurities (e.g., residual PEG-400) with a DB-5MS column and EI ionization .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S content (e.g., C: 43.2%, H: 3.6%, N: 6.3%, S: 14.4%) .

Advanced: How does the compound interact with PPARδ at the molecular level?

- Docking Studies : The thiazole ring forms π-π interactions with Phe273, while the trifluoromethyl group stabilizes hydrophobic pockets in the PPARδ ligand-binding domain (LBD) .

- Mutagenesis : Replace LBD residues (e.g., Tyr437Ala) to confirm critical hydrogen bonds between the hydroxymethyl group and Tyr437 .

- MD Simulations : Simulate binding dynamics (e.g., 100 ns trajectories) to assess conformational stability and residence time .

Advanced: What are the ethical considerations for handling this compound in doping-related research?

- WADA Compliance : The compound is prohibited under S4.4.1 (PPARδ agonists). Researchers must adhere to WADA’s International Standard for Laboratories (ISL) during analysis .

- Detection Methods : Use LC-HRMS (Q-Exactive Orbitrap) with a detection limit of 0.1 ng/mL to identify trace amounts in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.